2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile is a heterocyclic compound that belongs to the class of nicotinonitriles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of benzyloxy, methyl, and methylthio groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloronicotinonitrile with benzyl alcohol in the presence of a base to form the benzyloxy derivative. This intermediate is then subjected to methylation and thiolation reactions to introduce the methyl and methylthio groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzyloxy derivatives like benzaldehyde or benzoic acid.
Reduction: Primary amines.
Substitution: Various substituted nicotinonitrile derivatives.
Scientific Research Applications
2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can disrupt key cellular signaling pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-4-methyl-6-(methylthio)pyridine
- 2-(Benzyloxy)-6-methyl-4-(methylthio)benzene
- 2-(Benzyloxy)-6-methyl-4-(methylthio)quinoline
Uniqueness
2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile scaffold. This unique arrangement of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H14N2OS |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
6-methyl-4-methylsulfanyl-2-phenylmethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C15H14N2OS/c1-11-8-14(19-2)13(9-16)15(17-11)18-10-12-6-4-3-5-7-12/h3-8H,10H2,1-2H3 |
InChI Key |
DQAIBUIUFJFWPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)C#N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.